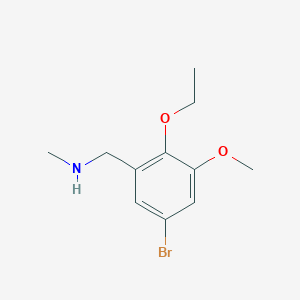
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine, also known as BRO-3-MEO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the class of benzylamines and is commonly used in the synthesis of other chemical compounds. In
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine is not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or proteins involved in cellular processes. This inhibition may lead to the disruption of cell growth and division, making it a potential target for cancer research.
Biochemical and Physiological Effects:
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it has cytotoxic effects on certain cancer cell lines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine has been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine in lab experiments is its high purity and yield. This makes it an ideal starting material for the synthesis of other compounds. Additionally, its potential applications in cancer research make it a valuable tool for studying the mechanisms of cancer cell growth and division. However, one of the limitations of using N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine is its potential toxicity. It is important to handle this compound with care and use appropriate safety precautions.
Zukünftige Richtungen
There are several future directions for research involving N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine. One potential area of research is in the development of new cancer drugs. N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine has shown promising results in vitro, making it a potential candidate for further study. Additionally, research could be conducted to better understand the mechanism of action of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine. This could lead to the development of more targeted and effective cancer therapies. Finally, research could be conducted to explore the potential applications of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine in other fields, such as antifungal and antibacterial agents.
Conclusion:
In conclusion, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine is a valuable compound in the field of scientific research. Its potential applications in the synthesis of other compounds and cancer research make it a valuable tool for studying cellular processes. While its mechanism of action is not well understood, its biochemical and physiological effects have been well documented. Future research in this area could lead to the development of new cancer therapies and other bioactive compounds.
Synthesemethoden
The synthesis of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine involves several steps. The starting material is 5-bromo-2-ethoxy-3-methoxybenzaldehyde, which is reacted with methylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to form N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine. This synthesis method has been optimized in recent years, resulting in high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine has been used in several scientific research studies due to its potential applications in various fields. One of the primary uses of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine is in the synthesis of other chemical compounds. It has been used as a precursor in the synthesis of several benzylamines and other bioactive compounds. N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine has also been used in the development of new drugs, particularly in the field of cancer research.
Eigenschaften
Produktname |
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine |
|---|---|
Molekularformel |
C11H16BrNO2 |
Molekulargewicht |
274.15 g/mol |
IUPAC-Name |
1-(5-bromo-2-ethoxy-3-methoxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H16BrNO2/c1-4-15-11-8(7-13-2)5-9(12)6-10(11)14-3/h5-6,13H,4,7H2,1-3H3 |
InChI-Schlüssel |
DQLXWDXRUZPASL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNC)Br)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1OC)Br)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262000.png)
![N-[2-(butyrylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B262021.png)

![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)


![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)
![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)



![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)